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Compound of Interest

Compound Name: Methyl 4-oxobutyrate

Cat. No.: B079141 Get Quote

Methyl 4-oxobutanoate, with the IUPAC name methyl 4-oxobutanoate, is a unique linear C5

molecule possessing both an aldehyde and a methyl ester functional group.[1] This dual

reactivity is the cornerstone of its utility as a versatile building block in complex molecular

architecture.

Identifiers and Nomenclature
A compound's name is its primary identifier, yet numerous synonyms are used in literature and

commercial listings. Familiarity with these is crucial for effective literature searching and

procurement.

Identifier Value

IUPAC Name methyl 4-oxobutanoate[1]

CAS Number 13865-19-5[1][2]

Molecular Formula C₅H₈O₃[1][2][3]

Molecular Weight 116.12 g/mol [1][4][5]

Common Synonyms

Methyl 4-oxobutyrate, 4-Oxobutanoic acid

methyl ester, Methyl 3-formylpropionate, β-

Carbomethoxypropionaldehyde,

Succinaldehydic acid methyl ester[1][2]
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Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction conditions, and purification

strategies. Methyl 4-oxobutanoate is a colorless oil with a characteristic fruity odor.[3] Its high

solubility in polar solvents, including water and ethanol, simplifies its use in a variety of reaction

media.[3]

Property Value Source

Appearance Colorless oil with a fruity odor [3]

Boiling Point 187-188 °C (lit.) [4]

Density 1.109 g/mL at 25 °C (lit.) [4]

Refractive Index n20/D 1.424 (lit.) [4]

Flash Point 86.1 °C

Storage Temperature 2-8°C [4]

Synthesis Pathway: Palladium-Catalyzed
Carbonylation
While several synthetic routes exist, a prominent industrial method involves the palladium-

catalyzed reaction of acrolein, carbon monoxide, and methanol.[6] This process is notable for

its atom economy and directness.

Causality of Experimental Design:

Catalyst: A Group VIII metal, specifically palladium, is chosen for its proven efficacy in

catalyzing carbonylation reactions. It facilitates the insertion of carbon monoxide into the

organic substrate.[6]

Co-promoters: A hydrogen halide and an arylarsine are used as co-promoters. The halide

source (e.g., hydrogen chloride) aids in the catalytic cycle, while the arylarsine ligand

stabilizes the palladium complex, preventing its decomposition and enhancing selectivity.[6]
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Reaction Conditions: The reaction is conducted under elevated temperature (90-135 °C) and

pressure (1350-3500 psi) to ensure sufficient reactivity of the gaseous carbon monoxide and

to maintain the reactants in the liquid phase.[6]

Experimental Protocol: Synthesis of Methyl 4-
Oxobutanoate
The following protocol is adapted from patented literature and serves as a robust starting point.

[6]

Reactor Preparation: Flush a high-pressure Hastelloy Parr reactor (e.g., 70 mL) equipped

with a glass liner and magnetic stirrer with an inert gas (e.g., nitrogen).

Catalyst Loading: Charge the liner with 9.6 g of methanol containing 0.6 g of anhydrous

hydrogen chloride, 0.65 g of triphenylarsine, and 0.5 g of 5% palladium supported on

alumina.

Substrate Addition: Cool the charged liner in an ice bath. Slowly add 4.3 g of acrolein to the

stirred mixture.

Reaction Execution: Seal the reactor. Pressurize with carbon monoxide to approximately

1500 psi. Heat the reactor to 110 °C. The pressure will increase as the temperature rises.

Maintain the reaction for 2-4 hours.

Work-up and Isolation: After cooling and venting the reactor, the resulting mixture can be

analyzed and purified. The primary product, methyl 4-oxobutanoate, can be isolated via

fractional distillation under reduced pressure.

Synthesis Workflow Diagram
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Diagram 1: Synthesis Workflow
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Caption: Diagram 1: Synthesis Workflow.
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Chemical Reactivity and Synthetic Applications
The synthetic power of methyl 4-oxobutanoate stems from the orthogonal reactivity of its two

functional groups. The aldehyde is a potent electrophile for nucleophilic additions and

condensation reactions, while the ester provides a handle for hydrolysis, transesterification, or

reduction.

Key Reaction Pathways
Reductive Hydrogenation: The molecule can be selectively hydrogenated. Using catalysts

like Raney nickel or palladium on carbon yields gamma-butyrolactone, a valuable solvent

and intermediate. In contrast, using a copper chromite catalyst can achieve full reduction to

1,4-butanediol, a key monomer for polyesters and polyurethanes.[6]

Asymmetric Synthesis: It serves as a prochiral substrate in stereoselective reactions. For

instance, a chiral secondary amine-catalyzed self-Mannich reaction is used in the

stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]

Henry Reaction (Nitroaldol Addition): The Cu(I)-catalyzed enantioselective addition of

nitromethane to the aldehyde group, followed by hydrogenation, leads to the formation of

(S)-5-hydroxypiperidin-2-one, a valuable chiral lactam for pharmaceutical synthesis.[3]

Reaction Pathways Diagram

Diagram 2: Key Reaction Pathways
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Caption: Diagram 2: Key Reaction Pathways.

Role in Drug Discovery and Development
Beyond its role as a simple building block, methyl 4-oxobutanoate is an important intermediate

in the synthesis of complex pharmaceutical agents.[3][6] Furthermore, the methyl ester

functionality itself is a key feature in medicinal chemistry, often referred to as the "magic

methyl" effect.[7] Introducing a methyl group can profoundly modulate a molecule's

physicochemical properties, pharmacokinetics, and pharmacodynamics by:[7][8]

Improving Metabolic Stability: Blocking sites of metabolic attack.

Enhancing Binding Affinity: Through favorable hydrophobic interactions in a protein's active

site.

Modulating Solubility and Conformation: Affecting absorption and bioavailability.

The use of methyl 4-oxobutanoate provides a direct route to incorporate this valuable

functionality into drug candidates.

Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is a pillar of trustworthy and reproducible

science. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing

methyl 4-oxobutanoate.

Protocol: Reverse-Phase HPLC Analysis
This protocol is designed for purity assessment and is adaptable for mass spectrometry (MS)

detection.[2]

System Preparation: Use a standard HPLC system with a UV detector.

Column: Newcrom R1 reverse-phase column or equivalent C18 column.[2]

Mobile Phase A: Acetonitrile (MeCN).

Mobile Phase B (for UV detection): Water with 0.1% Phosphoric Acid.
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Mobile Phase B (for MS detection): Water with 0.1% Formic Acid. Causality: Phosphoric acid

is a non-volatile buffer that is excellent for UV detection but will contaminate an MS ion

source. Volatile formic acid is used for MS compatibility.[2]

Gradient: Run a suitable gradient from high aqueous content to high organic content to elute

the analyte. A typical starting point would be 5% MeCN, ramping to 95% MeCN over 10-15

minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (for the carbonyl chromophore).

Sample Preparation: Dissolve a small amount of methyl 4-oxobutanoate in the initial mobile

phase composition.

Spectroscopic Data Summary
Spectroscopic data confirms the molecular structure.

Technique Key Data Points

¹H NMR

Protons adjacent to the aldehyde (~9.8 ppm),

methyl ester protons (~3.7 ppm), and two

methylene groups (~2.6-2.8 ppm).

¹³C NMR

Carbonyl carbons for the aldehyde (~202 ppm)

and ester (~173 ppm), and the methyl ester

carbon (~52 ppm).[1]

IR
Strong C=O stretching frequencies around 1740

cm⁻¹ (ester) and 1725 cm⁻¹ (aldehyde).

Safety, Handling, and Storage
Methyl 4-oxobutanoate is an irritant and requires careful handling to ensure personnel safety.

Hazard Identification: GHS classification indicates it causes skin irritation (H315) and serious

eye irritation (H319).[1] It may also cause respiratory irritation.[1][3] The GHS pictogram is
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GHS07 (Warning).

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.[3] All manipulations should be performed in a certified

chemical fume hood to avoid inhalation of vapors.

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush

the affected area with copious amounts of water.

Storage: Store in a tightly sealed container in a cool, well-ventilated area.[3] Recommended

storage is at refrigerated temperatures (2-8°C) to minimize degradation and vapor pressure.

[4]

By understanding the chemical nature, synthetic pathways, reactivity, and safety protocols

associated with methyl 4-oxobutanoate, researchers and drug development professionals can

confidently and effectively leverage this valuable compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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